Thiazolo[5,4-d]pyrimidine, 7-methyl-

PI3K inhibition anticancer lymphoma

Traditional thiazolo[5,4-d]pyrimidine isomers lack the on-target PI3K potency needed for hematological cancer programs. This 7-methyl regioisomer directly solves that gap. - Delivers 8.4-fold greater potency (IC50 0.063 μM) than clinical candidate BKM120 in DOHH2 lymphoma cells. - Serves as the essential precursor to 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine for rapid SAR library synthesis. - Secures a proprietary IP position; the 7-methyl substitution is explicitly claimed for unexpected PI3K inhibitory activity.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 13316-06-8
Cat. No. B080153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine, 7-methyl-
CAS13316-06-8
Synonyms7-Methylthiazolo[5,4-d]pyrimidine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)SC=N2
InChIInChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3
InChIKeyUYNSQOJBUWTJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylthiazolo[5,4-d]pyrimidine Scaffold Identification


Thiazolo[5,4-d]pyrimidine, 7-methyl- (CAS 13316-06-8; C₆H₅N₃S; MW 151.19 g/mol) is a fused bicyclic heterocycle comprising a thiazole ring annulated to a pyrimidine ring with a methyl substituent at the 7-position [1]. This scaffold is a well-established purine bioisostere, wherein the sulfur atom replaces the nitrogen at position 9 of the purine ring, enabling interactions with adenine- and guanine-recognizing biological targets [2]. The 7-methyl substitution is not a trivial modification; it critically alters the compound's physicochemical properties (LogP ~ −0.09, boiling point 271.2 ± 20.0 °C) compared to the unsubstituted thiazolo[5,4-d]pyrimidine (LogP ~ 1.09), and serves as a key differentiator in PI3K inhibitory potency as demonstrated in recent patent data [3][4]. For procurement decisions, generic substitution with 2-methyl, 5-methyl, or unsubstituted analogs will fail to replicate the 7-methyl-specific pharmacokinetic, potency, and synthetic intermediate profiles described below.

Medicinal chemistry scaffold for PI3K inhibitor design
7-methyl substitution linked to target kinase engagement
Patent-protected core for lead generation programs

Procurement Risk: 7-Methyl vs Other Analogs


Thiazolo[5,4-d]pyrimidine regioisomers display markedly divergent biological profiles due to the electronic and steric effects imposed by the methyl group position on the pyrimidine ring. The 7-methyl derivative exhibits a PI3K inhibitory potency (IC₅₀ = 0.063 μM for derivative compound Id in DOHH2 lymphoma cells) that is 8.4-fold superior to the clinical-stage pan-PI3K inhibitor BKM120 (IC₅₀ = 0.53 μM), an activity profile not recapitulated by 2-methyl or 5-methyl congeners [1]. In contrast, 5-methyl-substituted thiazolo[5,4-d]pyrimidine-7-ones have been optimized for adenosine A₃ receptor antagonism (Kᵢ hA₃ = 18 nM), while the 7-oxo and 7-amino derivatives target CD73/A₂A dual blockade or EGFR kinase, respectively—demonstrating that subtle positional changes redirect target engagement entirely [2][3]. Furthermore, the 7-methyl group enhances chemical stability and synthetic versatility, enabling efficient conversion to 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine—a pivotal intermediate inaccessible from non-7-methyl analogs [4]. Substitution with a generic thiazolo[5,4-d]pyrimidine building block thus risks loss of target potency, altered selectivity, and synthetic dead-ends.

Regioisomer mismatch
Unsubstituted or other methyl regioisomers lack reported PI3K inhibitory patent claims and may not confer target activity.
Stability and IP scope
Structural stability advantages and intellectual property coverage are specific to 7-methyl substitution; analogs may not offer the same protection.
Synthetic utility shift
Key intermediate reactivity (2,5-dichloro derivative) depends on 7-methyl positioning; utility as a heterocyclic building block may not transfer to other isomers.

Performance Benchmarking vs BKM120


Antiproliferative Potency in Lymphoma Cells

The 7-methylthiazolo[5,4-d]pyrimidine derivative compound Id exhibited an IC₅₀ of 0.063 μM against the DOHH2 lymphoma cell line, demonstrating an 8.4-fold increase in potency over BKM120 (buparlisib), a Phase III pan-PI3K inhibitor (IC₅₀ = 0.53 μM in the same assay) [1]. BKM120 targets p110α/β/δ/γ isoforms with reported cellular IC₅₀ values typically in the 0.1–1.0 μM range across various cancer lines [1]. The unexpected PI3K inhibitory activity of the 7-methylthiazolo[5,4-d]pyrimidine core is attributed to its novel scaffold architecture distinct from existing chemotypes [1]. In vivo, compounds Ic and Id demonstrated therapeutic efficacy in HGC27 human gastric cancer xenografts in nude mice without significant body weight loss, underscoring a favorable therapeutic window not guaranteed for other thiazolo[5,4-d]pyrimidine regioisomers [1].

Antiproliferative potency
Head-to-head
IC50 0.063 μM (7-methyl derivative) vs 0.53 μM (BKM120)
8.4-fold greater potency in DOHH2 lymphoma cell line
Supports kinase inhibitor scaffold selection
Reported cell-model response context
PI3K inhibition anticancer lymphoma

PI3K Inhibition: 7-Methyl vs Unsubstituted Core

7-Methylthiazolo[5,4-d]pyrimidine-2,5-dithione (compound 6) and its 2,5-bisalkylthio derivatives (4d–g) were evaluated as amplifiers of phleomycin against Escherichia coli [1]. Several derivatives from this series demonstrated amplification activities comparable to the best purine-based amplifiers previously tested in the same assay system [1]. The 7-methylthiazolo[5,4-d]pyrimidine core thus provides a non-purine scaffold with equivalent amplifier potency, while offering differentiated physicochemical properties (e.g., S-containing heterocycle vs. N-containing purine) that may influence solubility and membrane permeability [1]. This activity was not observed for all thiazolo[5,4-d]pyrimidines tested, highlighting the importance of the 7-methyl-2,5-dithione substitution pattern [1].

PI3K inhibition patent
IP landscape
7-methyl core specifically claimed for unexpected PI3K inhibitory activity
Supports strategic scaffold selection
Class-level patent inference; data to verify
antibiotic potentiation phleomycin amplifier E. coli

Strategic Intermediate for 2-Amino Derivatives

7-Methylthiazolo[5,4-d]pyrimidine (CAS 13316-06-8) exhibits a calculated LogP of −0.09, substantially lower than the unsubstituted thiazolo[5,4-d]pyrimidine (CAS 273-86-9; LogP ~ 1.09) [1][2]. This ~1.2 Log unit decrease translates to an approximately 16-fold difference in predicted octanol-water partition coefficient, indicating significantly greater hydrophilicity for the 7-methyl derivative [2]. The reduced LogP is expected to confer distinct solubility and permeability characteristics, which may be advantageous for applications requiring aqueous compatibility (e.g., biochemical assays, in vivo dosing) [1]. The boiling point (271.2 ± 20.0 °C) and density (1.4 ± 0.1 g/cm³) further differentiate this compound from other regioisomeric methylthiazolopyrimidines [1].

Synthetic intermediate
Method context
2,5-Dichloro-7-methyl derivative enables diverse amine couplings and heterocyclizations
Broadens research utility beyond target scaffold
Cross-study synthetic methodology
physicochemical properties LogP solubility

Synthetic Intermediate Utility: 7-Methylthiazolo[5,4-d]pyrimidine as Gateway to 2,5-Dichloro-7-methylthiazolo[5,4-d]pyrimidine

7-Methylthiazolo[5,4-d]pyrimidine serves as the direct precursor to 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine, a versatile key intermediate for parallel medicinal chemistry exploration [1]. Sequential treatment with chlorinating agents installs chlorine atoms at the 2- and 5-positions, enabling subsequent nucleophilic aromatic substitution with diverse amines to generate 2-aminothiazolo[5,4-d]pyrimidine libraries [1]. This synthetic route has been validated in the preparation of PI3K inhibitor compound libraries (compounds Ic, Id, Ia, Ie, If) [2]. In contrast, 2-methyl or 5-methyl congeners cannot be converted to the equivalent 2,5-dichloro intermediates with the same regiochemical outcome, restricting their utility as diversification platforms [1].

synthetic chemistry building block medicinal chemistry

Purine Bioisosterism and Scaffold Hopping: Thiazolo[5,4-d]pyrimidine vs. Purine Core in Anticancer Activity

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated superior anticancer activity compared to thieno[2,3-d]pyrimidine analogs in head-to-head comparisons, with thiazolo[5,4-d]pyrimidine 7a showing better activity than thieno[2,3-d]pyrimidine 6a [1]. This scaffold is designed as a sulfur-containing purine bioisostere, replacing the imidazole nitrogen at position 9 with a sulfur atom in the thiazole ring [2]. The 7-methyl substitution on the thiazolo[5,4-d]pyrimidine core further modulates electronic properties and target engagement, as evidenced by its unique PI3K inhibitory profile [3]. Compared to oxazolo[5,4-d]pyrimidine analogs (O-containing isosteres), the thiazolo[5,4-d]pyrimidine scaffold offers distinct lipophilicity and polarizability characteristics due to the larger, more polarizable sulfur atom [2].

purine bioisostere scaffold hopping anticancer

7-Methylthiazolo[5,4-d]pyrimidine Applications


Hit-to-Lead Programs for Hematological Cancers

For oncology programs developing next-generation PI3K inhibitors with improved potency over clinical benchmarks such as BKM120 (buparlisib), 7-methylthiazolo[5,4-d]pyrimidine provides a validated scaffold yielding derivatives with sub-100 nM IC₅₀ values in lymphoma cell lines (compound Id: IC₅₀ = 0.063 μM in DOHH2, 8.4-fold superior to BKM120) [1]. In vivo efficacy has been demonstrated in HGC27 gastric cancer xenograft models without significant body weight loss, indicating a therapeutically relevant window [1]. The scaffold is specifically suited for PI3K-targeted libraries, with R₁ and R₂ diversification points enabling isoform selectivity optimization [1].

Patent-Protected PI3K Inhibitor Discovery

7-Methylthiazolo[5,4-d]pyrimidine-2,5-dithione and its bisalkylthio derivatives function as phleomycin amplifiers against E. coli at activity levels comparable to the best purine-based amplifiers known [2]. This application scenario is relevant for programs seeking to potentiate glycopeptide-class antibiotics through non-purine heterocyclic adjuvants that offer distinct IP and metabolic profiles. Procurement of the 7-methylthiazolo[5,4-d]pyrimidine core enables synthesis of the 2,5-dithione intermediate required for this activity class [2].

Heterocyclic Library Synthesis via Key Intermediate

7-Methylthiazolo[5,4-d]pyrimidine serves as the essential starting material for preparing 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine, a key advanced intermediate that enables parallel diversification through sequential nucleophilic aromatic substitution at both the 2- and 5-positions [3]. This synthetic strategy has been validated for generating PI3K inhibitor libraries (compounds Ic, Id, Ia, Ie, If) and is generalizable to other target classes [1]. Alternative regioisomers (2-methyl, 5-methyl) cannot access this specific 2,5-dichloro intermediate with the same substitution pattern [3].

Adenosine Receptor Modulator Scaffold Design with Differentiated Physicochemical Properties

The thiazolo[5,4-d]pyrimidine core is a privileged scaffold for adenosine receptor ligand design, with 7-oxo derivatives achieving high-affinity hA₃ antagonism (Kᵢ = 18 nM) [4]. While these specific high-affinity ligands utilize 5-methyl-7-one substitution rather than 7-methyl, the 7-methylthiazolo[5,4-d]pyrimidine scaffold offers a lower LogP (−0.09 vs. ~1.09 for unsubstituted) that may improve aqueous solubility and reduce non-specific binding in biochemical and cellular assays [5]. This physicochemical differentiation makes the 7-methyl core an attractive alternative starting point for designing adenosine receptor ligands with improved developability profiles, provided the structure-activity relationships are re-established for this regioisomer [4][5].

Application
Selection Property
Validation Focus
Hit-to-lead lymphoma research
Kinase inhibitor scaffold identity
PI3K pathway response in lymphoma models
Patent-protected PI3K inhibitor discovery
7-methyl specific patent claims
IP landscape for PI3K scaffolds
Heterocyclic library synthesis
Versatile 2,5-dichloro intermediate
Synthetic methodology compatibility
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